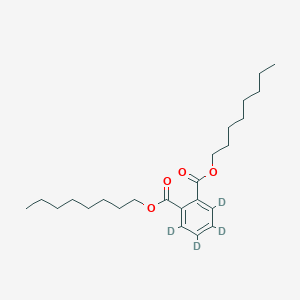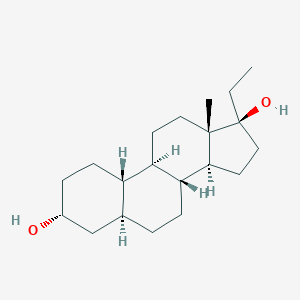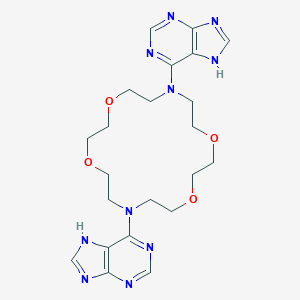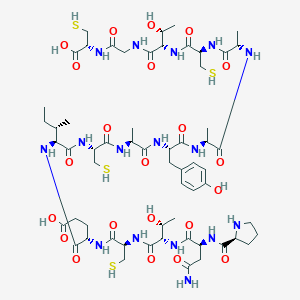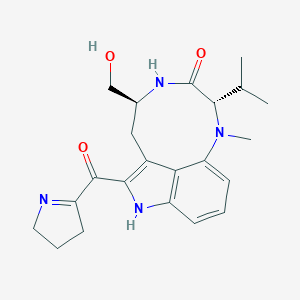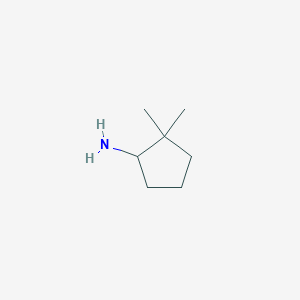
2,2-Dimethylcyclopentan-1-amine
Vue d'ensemble
Description
The compound 2,2-Dimethylcyclopentan-1-amine is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical processes that could be relevant to the synthesis and reactions of a compound like 2,2-Dimethylcyclopentan-1-amine. For instance, the synthesis and reactions of 1,2-dimethylgermacyclopentane are described, which involve stereoselective processes and the use of Grignard reagents . Additionally, macrocyclic imine condensation products derived from trans-1,2-diaminocyclopentane fragments are mentioned, which are relevant to the molecular structure analysis of cyclic amines .
Synthesis Analysis
The synthesis of related compounds such as 1,2-dimethylgermacyclopentane involves stereoselective alcoholysis, aminolysis, or thiolysis of 1,2-dimethyl-1-bromogermacyclopentane . These compounds are configurationally stable and can be separated by spinning band distillation . The synthesis of these compounds is achieved through the Grignard procedure, starting from germanium halides and 1,4-dibromopentane, indicating the potential for similar synthetic routes for 2,2-Dimethylcyclopentan-1-amine .
Molecular Structure Analysis
The molecular structure of related compounds is supported by spectroscopic data, including 1H and 13C NMR, which helps establish the configurations of the products . The macrocyclic imine condensation products derived from trans-1,2-diaminocyclopentane fragments show a variety of conformations, which could be analogous to the structural diversity expected in substituted cyclopentane derivatives like 2,2-Dimethylcyclopentan-1-amine .
Chemical Reactions Analysis
The reactions of 1,2-dimethylgermacyclopentane with Grignard reagents are highly stereospecific, leading to various derivatives with a preferential isomer . The reaction with ethylene, acetylene, and 1-hexene proceeds with retention of configuration at the germanium atom, which could suggest similar stereospecificity in reactions involving 2,2-Dimethylcyclopentan-1-amine .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2,2-Dimethylcyclopentan-1-amine are not directly discussed, the related compounds exhibit specific properties such as configurational stability and the ability to undergo stereospecific reactions . The macrocyclic amines derived from related diamine fragments can bind anions via hydrogen bonds, indicating potential functional applications for 2,2-Dimethylcyclopentan-1-amine in anion binding or as a ligand in coordination chemistry .
Applications De Recherche Scientifique
Analytical Chemistry Applications
The analytical realm has seen the use of derivatives of 2,2-Dimethylcyclopentan-1-amine, particularly in the optimization of separation and determination processes. For instance, Jabłońska, Kluska, and Erchak (2018) discussed the use of dimethyl derivatives of electrostatically stabilized silanates for separation by capillary isotachophoresis, demonstrating the utility of these compounds in enhancing the identification and quantification limits in analytical methods (Jabłońska, Kluska, & Erchak, 2018).
Synthetic Chemistry Advancements
In synthetic chemistry, derivatives of 2,2-Dimethylcyclopentan-1-amine are pivotal for generating novel compounds with potential applications in pharmaceuticals and materials science. Fatima et al. (2021) explored the properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative, highlighting its significance in the synthesis of nitrogen-containing compounds and the exploration of its theoretical and experimental spectroscopic properties (Fatima et al., 2021).
Materials Science Contributions
In materials science, the focus on amine end-functionalized polymers is noteworthy. Ji, Sakellariou, and Mays (2007) investigated the synthesis of primary amine end-functionalized polystyrene and poly(methyl methacrylate) using living anionic polymerization techniques. This work emphasizes the role of such derivatives in creating well-defined materials for advanced applications (Ji, Sakellariou, & Mays, 2007).
Catalytic Processes
The utility of 2,2-Dimethylcyclopentan-1-amine derivatives extends to catalysis, where these compounds serve as intermediates or catalysts themselves. For example, Zhou et al. (2009) reported on an iron-catalyzed reduction of amides to amines, showcasing the versatility of amine derivatives in facilitating environmentally friendly chemical transformations (Zhou et al., 2009).
Environmental Applications
In the environmental sector, research has been directed towards the absorption and capture of CO2, with tertiary amines showing promise as absorbents. Karlsson, Drabo, and Svensson (2019) investigated non-aqueous amine systems for CO2 absorption, aiming to identify safer and more efficient solvents for this critical process, highlighting the role of amines in advancing CO2 capture technologies (Karlsson, Drabo, & Svensson, 2019).
Safety And Hazards
The compound is classified as dangerous with hazard statements H226, H302, H315, H318, H335 . These indicate that it is flammable, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray and to wash thoroughly after handling .
Propriétés
IUPAC Name |
2,2-dimethylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-7(2)5-3-4-6(7)8/h6H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODFGJYBXPEUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569913 | |
| Record name | 2,2-Dimethylcyclopentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylcyclopentan-1-amine | |
CAS RN |
345658-02-8 | |
| Record name | 2,2-Dimethylcyclopentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylcyclopentan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)

